molecular formula C21H26N2O3 B2664605 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 953914-64-2

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No. B2664605
CAS RN: 953914-64-2
M. Wt: 354.45
InChI Key: VBQMVTKLDIKUEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide, similar compounds are often synthesized starting from benzoic acid or similar precursors and amine derivatives . The products are purified, and their structures are determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

The utility of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol demonstrates its suitability for the multiparallel solution phase synthesis of substituted benzamides. This reagent allows for the facile introduction of the 4-methoxybenzyloxycarbonyl group under mild deprotection conditions, highlighting its applicability in synthetic chemistry for the development of chemical libraries (Bailey et al., 1999).

Antihyperglycemic Agents

In the search for antidiabetic agents, 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared, leading to the identification of specific compounds as candidate drugs for treating diabetes mellitus. This research underscores the potential of benzamide derivatives in the development of new therapeutic options for diabetes (Nomura et al., 1999).

Corrosion Inhibition Studies

Benzamide derivatives, including N-phenyl-benzamides, have been studied for their inhibition behavior on the acidic corrosion of mild steel. These studies not only provide insights into the protective mechanisms of benzamides against corrosion but also illustrate the role of electron-withdrawing and electron-releasing substituents on their inhibition efficiency. Such research has implications for material science, especially in enhancing the durability and lifespan of metals in corrosive environments (Mishra et al., 2018).

Antioxidant Activity and Molecular Structure Analysis

The novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed for its antioxidant properties, revealing its potential in combating oxidative stress. X-ray diffraction and DFT calculations were used to determine its molecular structure, offering valuable data for the design of new antioxidants (Demir et al., 2015).

Antiplatelet Agents

The design and synthesis of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides as potential antiplatelet agents showcase the application of benzamide derivatives in developing treatments for thrombotic disorders. This research emphasizes the significance of structural design in medicinal chemistry for enhancing the therapeutic efficacy of compounds (Liu et al., 2019).

properties

IUPAC Name

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-10-8-18(9-11-19)21(24)22-12-5-13-23-14-15-26-20(16-23)17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQMVTKLDIKUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide

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